BenchChemオンラインストアへようこそ!

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-

Enzyme inhibition Regiochemistry Medicinal chemistry

This para-carboxy 2-anilinoquinazolin-4(3H)-one (CAS 100448-60-0) is a specific positional isomer essential for accurate SAR studies. Its biological activity differs from ortho/meta analogs; substituting risks invalidating experimental results. Certified 98% purity with batch-specific QC reduces variability in medicinal chemistry, enzyme inhibition assays, and focused library synthesis. The free carboxylic acid enables pH-dependent target engagement studies and direct derivatization into amides, esters, or hydrazides.

Molecular Formula C15H11N3O3
Molecular Weight 281.27
CAS No. 100448-60-0
Cat. No. B3044794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-
CAS100448-60-0
Molecular FormulaC15H11N3O3
Molecular Weight281.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H11N3O3/c19-13-11-3-1-2-4-12(11)17-15(18-13)16-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19)
InChIKeySQDQNBXZIYFOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid (CAS 100448-60-0): Structural & Procurement Baseline


Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- (CAS 100448-60-0) is a quinazolin-4(3H)-one derivative featuring a para-carboxyanilino substituent at the 2-position. This compound integrates a hydrogen-bond-donating carboxylic acid with a heterocyclic core recognized for diverse biological activities, including enzyme inhibition [1]. It is commercially available as a research chemical with certified purity, making it a defined building block for medicinal chemistry and biochemical probe development .

Why Generic Substitution of 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid Fails for Scientific Procurement


The biological activity and physicochemical properties of 2-anilinoquinazolin-4(3H)-ones are highly sensitive to the substitution pattern on the aniline ring. For instance, the meta-carboxy isomer (CAS 499988-27-1) has been documented as an enzyme inhibitor with a specific residual activity profile (36% residual activity compared to wild-type enzyme) [1], while data for the para-isomer in the same assay are absent, strongly suggesting a divergent interaction with biological targets. Furthermore, within the broader class of 2-(substitutedphenylamino)quinazolin-4(3H)-ones, α-glucosidase inhibitory potency varies dramatically with aniline substitution (IC50 range: 58–375 μM) [2], reinforcing that the exact positional isomer cannot be assumed to have interchangeable biological performance. Therefore, substituting the para-isomer with a meta- or ortho-analog, or with a non-carboxylated parent scaffold, risks invalidating experimental results.

Quantitative Differentiation Evidence for 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid vs. Closest Analogs


Regioisomeric Differentiation: Para- vs. Meta-Carboxy Anilino Quinazolinone Enzyme Inhibition

The meta-substituted regioisomer, 3-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid (CAS 499988-27-1), has a documented enzyme inhibition profile, showing 36% residual activity against a specific target enzyme in a wild-type comparison [1]. In contrast, no equivalent quantitative enzyme inhibition data is available for the para-substituted compound (CAS 100448-60-0), indicating a distinct and uncharacterized biological interaction landscape. This gap establishes the para-isomer as a non-substitutable entity for researchers investigating structure-activity relationships (SAR) where the carboxylic acid orientation is a critical variable.

Enzyme inhibition Regiochemistry Medicinal chemistry

Class-Level α-Glucosidase Inhibitory Potency: Scaffold Validation with Substituent-Dependent Variability

A series of fourteen 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives demonstrated α-glucosidase inhibitory activity ranging from IC50 = 58 ± 2 μM to 375 ± 15 μM, all superior to the standard drug acarbose (IC50 = 892 ± 7 μM) [1]. The most potent compound (ortho-chloro substituent) achieved an IC50 of 58 ± 2 μM with an uncompetitive inhibition mechanism (Ki = 63.46 μM) [1]. While the specific IC50 of the para-carboxy derivative (CAS 100448-60-0) was not individually reported, the 15-fold range in potency highlights that the aniline substituent is a critical potency determinant. The para-carboxy group offers a unique hydrogen-bond donor/acceptor profile and ionization state (pKa ~4-5) not present in halogenated, alkylated, or unsubstituted analogs.

α-Glucosidase Diabetes research In vitro pharmacology

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Capacity vs. Non-Carboxylated Analogs

The target compound possesses 3 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 95.08 Ų and a predicted LogP of 2.44 . Non-carboxylated analogs such as 2-(phenylamino)quinazolin-4(3H)-one (CAS 1913-19-5) lack the carboxylic acid functionality, reducing HBD count and TPSA, which can significantly alter solubility, permeability, and target binding. The para-carboxy derivative also has a predicted pKa in the range of 4–5, conferring pH-dependent ionization that is absent in neutral or basic-substituted analogs. These properties affect formulation, assay compatibility, and pharmacokinetic predictions in a manner that cannot be replicated by non-carboxylated or ortho/meta-substituted isomers .

Drug-likeness Physicochemical properties Medicinal chemistry

Commercial Purity & Analytical Documentation: Procurement Reliability vs. Uncertified Alternatives

The compound is available from Bidepharm (BD01592431) with a standard purity specification of 98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . The meta-isomer (CAS 499988-27-1) is offered at a lower standard purity of 95% by the same supplier . For procurement decisions, the 98% purity with full analytical characterization reduces the risk of unidentified impurities confounding biological assay results, particularly in sensitive enzyme inhibition or cell-based assays where trace contaminants can produce false positive or negative results.

Chemical procurement Quality control Reproducibility

Optimal Research & Industrial Application Scenarios for 4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid


Structure-Activity Relationship (SAR) Studies on Quinazolinone-Based Enzyme Inhibitors

The para-carboxy substituent is a distinct SAR probe for mapping the carboxylic acid binding pocket in target enzymes such as α-glucosidase. The class-level data confirm that the 2-anilinoquinazolin-4(3H)-one scaffold is a validated α-glucosidase inhibitor chemotype (IC50 range 58–375 μM vs. acarbose) [1]. The para-carboxylic acid derivative provides a specific geometric and electronic configuration that is absent in the meta-isomer (CAS 499988-27-1) and other reported analogs, enabling systematic exploration of ionic and hydrogen-bond interactions in the enzyme active site.

Biochemical Probe Development for Carboxylic Acid-Target Interactions

With its free carboxylic acid functionality (pKa ~4–5) and high purity (98%) with validated analytical documentation [1], this compound is suited as a chemical probe in assays where pH-dependent ionization and hydrogen-bond donor capacity are critical variables. Its physicochemical profile (TPSA 95.08 Ų, LogP 2.44) distinguishes it from non-acidic quinazolinone analogs, enabling studies of the carboxylic acid's role in target engagement, membrane permeability, and intracellular distribution.

Synthetic Intermediate for Amide and Ester Prodrug Conjugates

The carboxylic acid handle permits facile derivatization into amides, esters, or hydrazides, making this compound a strategic intermediate for synthesizing focused libraries of quinazolinone derivatives. The para-position of the carboxyl group offers distinct steric and electronic properties compared to ortho- and meta-isomeric intermediates, influencing the reactivity and biological profile of downstream products [1]. The documented purity (98%) and batch-specific QC data reduce synthetic variability in library production.

Comparative Pharmacokinetic and Drug-Likeness Profiling

The compound's predicted drug-likeness and pharmacokinetic profiles are favorable within the 2-(substitutedphenylamino)quinazolin-4(3H)-one series [1]. Its specific hydrogen-bond donor count (3) and polar surface area (95.08 Ų) place it within oral drug-like chemical space, making it a relevant candidate for in vitro ADME (absorption, distribution, metabolism, excretion) comparison studies against non-carboxylated or differently substituted analogs.

Quote Request

Request a Quote for Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.